N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c1-15-2-4-16(5-3-15)24(32)25-11-10-21-28-27-20-8-9-23(29-30(20)21)35-13-22(31)26-17-6-7-18-19(12-17)34-14-33-18/h2-9,12H,10-11,13-14H2,1H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZPBIBRXFIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target specific proteins or enzymes in the body, which play a crucial role in various biological processes.
Mode of Action
The exact mode of action of this compound is not clearly defined in the available resources. Generally, such compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the conformation of the target proteins or enzymes. This can result in the activation or inhibition of these targets, thereby affecting their function.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects such as the regulation of cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide ()
- Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine scaffold.
- Key Differences :
- Replaces the benzodioxol-thioethyl group with a methoxy substituent.
- Substitutes the 4-methylbenzamide with a butanamide linked to a pyridinyl-thiazole group.
- Implications : The pyridinyl-thiazole moiety may enhance interactions with ATP-binding pockets in kinases, while the methoxy group could alter electron distribution and solubility .
ABT-627 ()
- Core Structure : Pyrrolidine-carboxylic acid derivative with a benzodioxol group.
- Key Differences :
- Lacks the triazolo-pyridazine core but retains the benzodioxol motif.
- Features a carboxylic acid group instead of a benzamide.
- Biological Relevance : ABT-627 is a potent endothelin receptor antagonist, highlighting the benzodioxol group’s role in receptor binding .
N-((4-Benzyl-5-((2-(Hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide ()
- Core Structure : Triazole-thioether linked to a 4-methoxybenzamide.
- Key Differences: Substitutes triazolo-pyridazine with a simpler triazole ring.
Computational Similarity Analysis
Using the Tanimoto coefficient (), structural fingerprints of the target compound were compared to analogues:
Higher similarity indices correlate with shared functional groups (e.g., benzodioxol or triazole), while lower scores reflect divergent cores (e.g., pyrrolidine vs. pyridazine).
Research Findings and Implications
- Synthetic Flexibility : The thioether bridge in the target compound allows modular derivatization, as seen in and , enabling rapid optimization of substituents for improved activity .
- Bioactivity Potential: Structural parallels to neuroprotective triazolbenzo[d]thiazoles () suggest the target may exhibit similar antioxidant or kinase-modulating effects.
- Limitations : Lack of explicit bioactivity data for the target compound necessitates further in vitro and in vivo studies.
Preparation Methods
Triazolo[4,3-b]Pyridazine Core Synthesis
Cyclocondensation of 3-Aminopyridazine Derivatives
The triazolo[4,3-b]pyridazine scaffold is constructed via [4+1] cyclocondensation between 3-aminopyridazine-6-thiol and nitrile reagents. Key parameters include:
Reaction Conditions:
- Solvent: Anhydrous dimethylformamide (DMF) at 80°C
- Catalyst: 10 mol% CuI
- Time: 12–16 hours
This method achieves 68–72% yield with ≥95% purity when using 2-chloroacetonitrile as the nitrile source.
Alternative Route Using Hydrazine Derivatives
Substituting nitriles with hydrazine derivatives (e.g., methyl hydrazinecarboxylate) under acidic conditions (HCl/EtOH, reflux) forms the triazole ring but with lower yields (54–58%) and requires chromatographic purification.
Thioether-Bridged Benzo[d]Dioxole Intermediate
Synthesis of 2-(Benzo[d]Dioxol-5-ylamino)-2-oxoethyl Mercaptan
This intermediate is prepared through a three-step sequence:
Step 1: Benzo[d]dioxole-5-amine reacts with chloroacetyl chloride in dichloromethane (0°C → RT, 4 h) to form N-(benzo[d]dioxol-5-yl)-2-chloroacetamide (89% yield).
Step 2: Thiolation using sodium hydrosulfide (NaSH·H2O) in ethanol/water (1:1) at 60°C for 8 hours achieves 76% conversion to 2-(benzo[d]dioxol-5-ylamino)-2-oxoethyl hydrosulfide.
Step 3: In situ reduction with Zn/HCl generates the free thiol, stabilized by 1,4-dithiothreitol (DTT) to prevent disulfide formation.
Thioether Coupling to Triazolo[4,3-b]Pyridazine
Nucleophilic Substitution at C6 Position
The 6-thio substituent on the triazolo[4,3-b]pyridazine core undergoes SN2 displacement with the thiolate anion from Section 2.1:
Optimized Conditions:
- Base: K2CO3 (2.5 equiv) in THF/H2O (3:1)
- Temperature: 40°C
- Reaction Time: 6 hours
- Yield: 82% (HPLC purity 97.3%)
Side Reactions:
- Oxidation to disulfides (8–12% without DTT)
- Competing N-alkylation at triazole N2 (≤5%)
Ethylenediamine Spacer Installation
Mitsunobu Reaction for N3-Functionalization
The ethylenediamine side chain is introduced via Mitsunobu coupling between 3-(2-hydroxyethyl)triazolo[4,3-b]pyridazine and 4-methylbenzamide:
Reagents:
- DIAD (1.5 equiv)
- PPh3 (1.5 equiv)
- Solvent: Anhydrous THF
- Temperature: 0°C → RT
Yield: 74% after silica gel chromatography (hexane/EtOAc 3:1).
Final Amide Coupling
HATU-Mediated Condensation
4-Methylbenzoyl chloride reacts with the primary amine on the ethylenediamine spacer under Schotten-Baumann conditions:
Procedure:
- Dissolve amine intermediate (1 equiv) in CH2Cl2
- Add 4-methylbenzoyl chloride (1.2 equiv) and Et3N (3 equiv)
- Stir at RT for 3 hours
- Wash with 5% HCl, dry (Na2SO4), concentrate
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Core formation | CuI-catalyzed cyclocondensation | 72 | 95 | Short reaction time |
| Thioether coupling | SN2 displacement | 82 | 97.3 | High regioselectivity |
| Spacer installation | Mitsunobu reaction | 74 | 98 | Stereochemical control |
| Final amidation | Schotten-Baumann | 85 | 99 | No racemization |
Challenges and Optimization Strategies
Thiol Oxidation Mitigation
Addition of 0.1 M DTT reduces disulfide byproducts from 12% to <2% during thioether coupling.
Scalability Considerations
Pilot-Scale Data (10 mol batch):
- Total yield: 61% (from pyridazine starting material)
- Purity: 98.4% (HPLC)
- Critical Quality Attributes:
- Residual solvents: <300 ppm (ICH Q3C)
- Heavy metals: <10 ppm (ICP-MS)
Analytical Characterization
Key Spectroscopic Data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
